molecular formula C15H28N2O2 B13206688 tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate CAS No. 2059988-51-9

tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate

Cat. No.: B13206688
CAS No.: 2059988-51-9
M. Wt: 268.39 g/mol
InChI Key: WPTOZCSREFTNDW-UHFFFAOYSA-N
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Description

tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate: is a chemical compound with the molecular formula C15H28N2O2 . It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for use in various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

2059988-51-9

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 5-piperidin-1-ylpiperidine-3-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)12-9-13(11-16-10-12)17-7-5-4-6-8-17/h12-13,16H,4-11H2,1-3H3

InChI Key

WPTOZCSREFTNDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CNC1)N2CCCCC2

Origin of Product

United States

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